

# 3,5-Dichloro-4-hydroxybenzaldehyde chemical structure

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## Compound of Interest

Compound Name: 3,5-Dichloro-4-hydroxybenzaldehyde

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## An In-depth Technical Guide to the Synthesis, Characterization, and Application of 3,5-Dichloro-4-hydroxybenzaldehyde

Executive Summary: **3,5-Dichloro-4-hydroxybenzaldehyde** is a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its unique structural arrangement, featuring an electron-rich phenolic hydroxyl group, a reactive aldehyde function, and two chlorine atoms, imparts a distinct reactivity profile. This makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and dyes.[1] Research has also highlighted the biological activities of this compound and its derivatives, notably their antibacterial properties.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, a validated synthesis protocol, reactivity, and applications, intended for researchers and professionals in the chemical and pharmaceutical sciences.

## Introduction

**3,5-Dichloro-4-hydroxybenzaldehyde**, with CAS Number 2314-36-5, is a polyfunctionalized benzene derivative.[2][3] The molecule's architecture is defined by a central benzene ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH), and two chlorine atoms (-Cl) at the 3 and 5 positions relative to the aldehyde. This specific substitution pattern is critical to its chemical behavior. The chlorine atoms act as strong electron-withdrawing groups, enhancing the reactivity of the aromatic ring and influencing the acidity of the phenolic proton.

[1] The aldehyde and hydroxyl groups provide versatile handles for a multitude of chemical transformations. This guide aims to serve as a senior-level resource, consolidating critical technical information and providing practical, field-proven insights into the handling and application of this important synthetic building block.

## Physicochemical Properties & Structural Elucidation

**3,5-Dichloro-4-hydroxybenzaldehyde** typically appears as a white to off-white crystalline solid at room temperature.[1] Its structural features, including the potential for hydrogen bonding via the hydroxyl group, dictate its solubility and physical characteristics.[1] While its solubility in water is limited due to the hydrophobic nature of the dichlorinated aromatic ring, it is generally soluble in common organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1]

A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **3,5-Dichloro-4-hydroxybenzaldehyde**

Property	Value	Source(s)
IUPAC Name	3,5-dichloro-4-hydroxybenzaldehyde	PubChem[2]
CAS Number	2314-36-5	Biosynth, PubChem[2]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> Cl <sub>2</sub> O <sub>2</sub>	PubChem[2], Sigma-Aldrich
Molecular Weight	191.01 g/mol	PubChem[2], Sigma-Aldrich
Appearance	White to off-white solid	Solubility of Things[1]
Melting Point	153-155 °C	Benchchem[4]
SMILES	<chem>C1=C(C=C(C(=C1Cl)O)Cl)C=O</chem>	PubChem[2], Sigma-Aldrich
InChIKey	LIYGCLJYTHRBQV-UHFFFAOYSA-N	PubChem[2], Sigma-Aldrich

The chemical structure is visualized below in Figure 1.

Figure 1: Chemical structure of **3,5-Dichloro-4-hydroxybenzaldehyde**.

## Spectroscopic Profile

Structural confirmation and purity assessment of **3,5-dichloro-4-hydroxybenzaldehyde** rely on standard spectroscopic techniques. The key expected spectral features are summarized in Table 2. These data are critical for quality control during synthesis and for characterizing reaction products in subsequent derivatizations.

Table 2: Key Spectroscopic Data for **3,5-Dichloro-4-hydroxybenzaldehyde**

Technique	Feature	Expected Chemical Shift / Wavenumber / m/z	Rationale
$^1\text{H}$ NMR	Aldehyde proton (-CHO)	$\delta$ ~9.72 (s, 1H)	Deshielded proton of the aldehyde group, singlet due to no adjacent protons.[4]
Aromatic protons (-CH-)	$\delta$ ~7.80 (s, 2H)	Two equivalent aromatic protons, appearing as a singlet due to symmetrical substitution.[4]	
Hydroxyl proton (-OH)	Variable, broad singlet	Chemical shift is concentration and solvent dependent; proton is exchangeable.	
IR Spectroscopy	O-H stretch	3200-3400 $\text{cm}^{-1}$ (broad)	Characteristic of a hydrogen-bonded phenolic hydroxyl group.
C=O stretch (aldehyde)	~1670-1690 $\text{cm}^{-1}$	Carbonyl stretch, position influenced by conjugation with the aromatic ring.	
C=C stretch (aromatic)	~1550-1600 $\text{cm}^{-1}$	Aromatic ring vibrations.	
C-Cl stretch	700-800 $\text{cm}^{-1}$	Carbon-chlorine bond vibrations.	
Mass Spectrometry	$[\text{M}-\text{H}]^-$	m/z 188.9515	The deprotonated molecule, showing a characteristic isotopic

pattern for two  
chlorine atoms.[2]

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## Synthesis and Mechanism

A reliable and efficient method for the synthesis of **3,5-dichloro-4-hydroxybenzaldehyde** is the Duff reaction, which involves the formylation of a phenol. A specific, field-tested protocol starting from 2,6-dichlorophenol is detailed below.[4]

Expert Insight: The choice of 2,6-dichlorophenol as the starting material is strategic. The existing chlorine atoms direct the incoming formyl group to the para position (position 4) due to steric hindrance and electronic effects, leading to high regioselectivity.

Hexamethylenetetramine serves as the formyl group equivalent, which hydrolyzes under acidic conditions to yield the aldehyde.

## Experimental Protocol: Synthesis via Duff Reaction[6]

Materials:

- 2,6-dichlorophenol (10 g, 0.061 mol)
- Glacial acetic acid (40 mL)
- Hexamethylenetetramine (3.44 g, 0.024 mol)
- 10% Sulphuric acid (30 mL)
- Crushed ice
- Deionized water

Equipment:

- 250 mL three-neck round-bottom flask
- Reflux condenser
- Mechanical stirrer

- Heating mantle
- Thermometer
- Buchner funnel and filtration apparatus

#### Procedure:

- **Reaction Setup:** Charge the 250 mL three-neck flask with 2,6-dichlorophenol (10 g), glacial acetic acid (40 mL), and hexamethylenetetramine (3.44 g).
- **Reflux:** Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). **Causality Note:** Refluxing in acetic acid provides the necessary thermal energy to drive the formylation reaction, which proceeds via an electrophilic aromatic substitution mechanism.
- **Hydrolysis:** Allow the mixture to cool to 100 °C. Slowly and carefully add 30 mL of 10% sulphuric acid. Stir the mixture at 100 °C for an additional 20-30 minutes. **Causality Note:** The acidic workup is crucial for hydrolyzing the intermediate imine species formed from the reaction with hexamethylenetetramine, unmasking the aldehyde functional group.
- **Precipitation and Isolation:** Pour the hot reaction mass into 200 g of crushed ice. This will cause the product to precipitate out of the aqueous solution.
- **Filtration and Washing:** Filter the resulting solid using a Buchner funnel. Wash the solid cake thoroughly with 100 mL of water to remove any residual acid and other water-soluble impurities.
- **Drying:** Dry the purified solid at 70 °C to afford the final product, 3,5-dichloro-4-hydroxybenzaldehyde.
- **Validation:** The expected yield is approximately 9.2 g (84%).<sup>[4]</sup> Confirm product identity and purity by measuring the melting point (expected: 153-155 °C) and acquiring an NMR spectrum.<sup>[4]</sup>

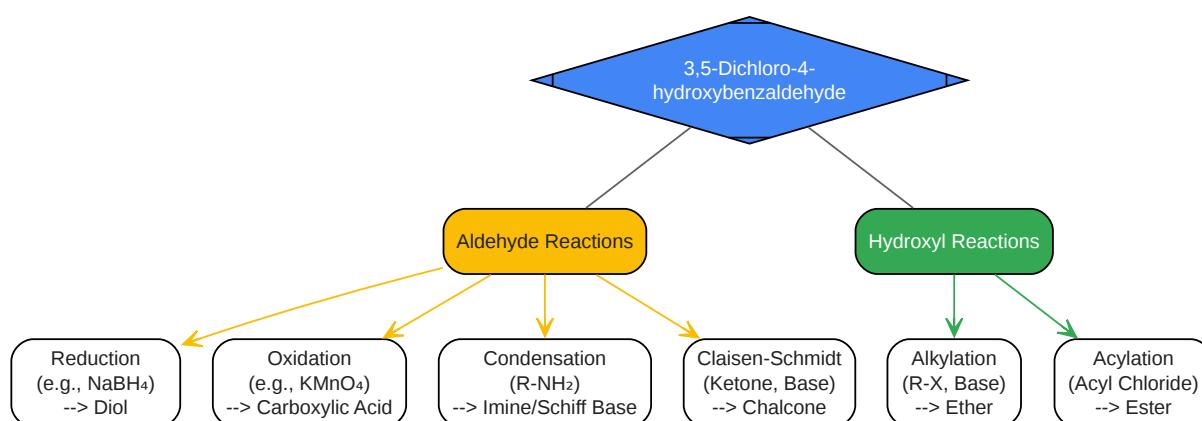
## Synthesis Workflow Diagram

Figure 2: Workflow for the synthesis of **3,5-dichloro-4-hydroxybenzaldehyde**.

## Chemical Reactivity and Derivatization Potential

The synthetic utility of **3,5-dichloro-4-hydroxybenzaldehyde** stems from its three distinct functional regions: the aldehyde, the hydroxyl group, and the chlorinated ring.

- **Aldehyde Group:** This group is a prime site for nucleophilic addition and condensation reactions. It can be readily converted into alcohols (via reduction), carboxylic acids (via oxidation), imines (via reaction with primary amines), and alkenes (via Wittig-type reactions). It is a key participant in condensation reactions like the Claisen-Schmidt condensation to form chalcones.[5]
- **Hydroxyl Group:** The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Its nucleophilicity allows for reactions like Williamson ether synthesis. Protecting this group is often a necessary first step to perform selective chemistry on the aldehyde.[6]
- **Aromatic Ring:** The electron-withdrawing nature of the chlorine atoms and the aldehyde group deactivates the ring towards further electrophilic substitution. However, the structure can participate in nucleophilic aromatic substitution under certain conditions or be used in cross-coupling reactions.



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Figure 3: Key derivatization pathways for **3,5-dichloro-4-hydroxybenzaldehyde**.

## Biological Significance and Applications

**3,5-Dichloro-4-hydroxybenzaldehyde** is not just a synthetic intermediate; it and its derivatives have shown notable biological activities.

- **Pharmaceutical Intermediate:** It serves as a building block for more complex pharmacologically active molecules. For example, chalcones synthesized from substituted benzaldehydes are being investigated as dual-acting ligands for histamine H3 receptors and monoamine oxidase B (MAO-B) inhibitors, which are targets for neurodegenerative diseases.<sup>[5]</sup>
- **Antibacterial Activity:** Research has indicated that the compound itself possesses antibacterial properties, making it a candidate for further investigation in the development of new antimicrobial agents.<sup>[1]</sup> The presence of halogens on aromatic rings is a common feature in many antimicrobial compounds, suggesting a potential mechanism involving membrane disruption or enzyme inhibition.

## Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling **3,5-dichloro-4-hydroxybenzaldehyde**. It is classified with several GHS hazard statements.

Table 3: GHS Hazard and Precautionary Information



Category	Code	Description	Source(s)
Hazard	H315	Causes skin irritation	PubChem[2], Sigma-Aldrich
H319	Causes serious eye irritation	PubChem[2], Sigma-Aldrich	
H335	May cause respiratory irritation	PubChem[2], Sigma-Aldrich	
Precaution	P261	Avoid breathing dust/fume/gas/mist/vapors/spray	PubChem[2], Sigma-Aldrich
P280	Wear protective gloves/protective clothing/eye protection/face protection	PubChem[2], Thermo Scientific[7]	
P302+P352	IF ON SKIN: Wash with plenty of soap and water	PubChem[2], Thermo Scientific[7]	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	PubChem[2], Thermo Scientific[7]	

#### Handling Recommendations:

- Work in a well-ventilated fume hood.
- Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

- Avoid inhalation of dust and direct contact with skin and eyes.
- Store in a tightly closed container in a cool, dry place.

## Conclusion

**3,5-Dichloro-4-hydroxybenzaldehyde** is a versatile and highly functionalized chemical intermediate. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable tool for chemists in both academic and industrial settings. The combination of its reactive aldehyde and hydroxyl groups, stabilized by a dichlorinated phenyl ring, provides a robust platform for constructing complex molecular architectures with potential applications in medicinal chemistry and materials science. Further exploration of its derivatives will likely continue to yield novel compounds with significant biological and chemical properties.

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- To cite this document: BenchChem. [3,5-Dichloro-4-hydroxybenzaldehyde chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186874#3-5-dichloro-4-hydroxybenzaldehyde-chemical-structure]

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